Cas no 748743-73-9 (5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid)

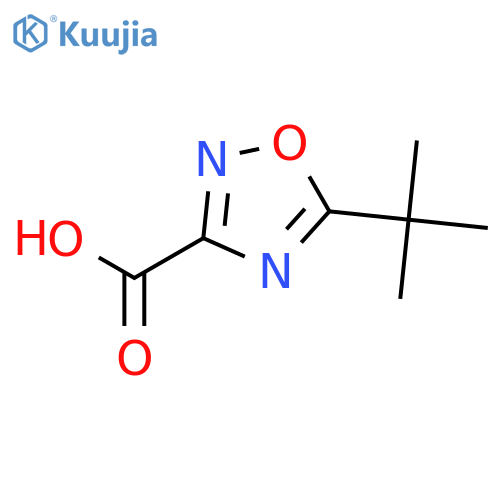

748743-73-9 structure

商品名:5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid

CAS番号:748743-73-9

MF:C7H10N2O3

メガワット:170.165901660919

MDL:MFCD32661912

CID:561159

PubChem ID:19786334

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Oxadiazole-3-carboxylicacid, 5-(1,1-dimethylethyl)-

- 1,2,4-Oxadiazole-3-carboxylicacid,5-(1,1-dimethylethyl)-(9CI)

- 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid

- 5-(tert-Butyl)-1,2,4-oxadiazole-3-carboxylic acid

- 748743-73-9

- AKOS012689281

- Z1136435761

- SCHEMBL8965367

- DTXSID20599901

- EN300-111462

- 5-(tert-Butyl)-1,2,4-oxadiazole-3-carboxylicacid

- CS-0112598

- 1,2,4-oxadiazole-3-carboxylic acid,5-tert-butyl-

- 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid(Sodium salt form)

- FHJXCPARNFHMSZ-UHFFFAOYSA-N

- D77090

- 5-tert-Butyl-[1,2,4]oxadiazole-3-carboxylic acid

- DB-219609

-

- MDL: MFCD32661912

- インチ: InChI=1S/C7H10N2O3/c1-7(2,3)6-8-4(5(10)11)9-12-6/h1-3H3,(H,10,11)

- InChIKey: FHJXCPARNFHMSZ-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=NC(=NO1)C(=O)O

計算された属性

- せいみつぶんしりょう: 170.06914219g/mol

- どういたいしつりょう: 170.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 76.2Ų

じっけんとくせい

- 密度みつど: 1.234±0.06 g/cm3(Predicted)

- ふってん: 308.9±25.0 °C(Predicted)

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D711147-5g |

5-TERT-BUTYL-1,2,4-OXADIAZOLE-3-CARBOXYLIC ACID (Sodium salt) |

748743-73-9 | 97% | 5g |

$600 | 2024-06-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8276-1G |

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |

748743-73-9 | 95% | 1g |

¥ 3,946.00 | 2023-04-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8276-10G |

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |

748743-73-9 | 95% | 10g |

¥ 19,734.00 | 2023-04-07 | |

| Chemenu | CM390897-10g |

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |

748743-73-9 | 95%+ | 10g |

$*** | 2023-05-29 | |

| Enamine | EN300-111462-2.5g |

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |

748743-73-9 | 90% | 2.5g |

$343.0 | 2023-10-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8276-100MG |

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |

748743-73-9 | 95% | 100MG |

¥ 990.00 | 2023-04-07 | |

| 1PlusChem | 1P005H3F-250mg |

1,2,4-Oxadiazole-3-carboxylicacid, 5-(1,1-dimethylethyl)- |

748743-73-9 | 90% | 250mg |

$180.00 | 2023-12-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8276-100mg |

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |

748743-73-9 | 95% | 100mg |

¥1080.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8276-5g |

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid |

748743-73-9 | 95% | 5g |

¥12917.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183238-250mg |

5-(tert-Butyl)-1,2,4-oxadiazole-3-carboxylic acid |

748743-73-9 | 98% | 250mg |

¥2073.00 | 2024-07-28 |

5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

748743-73-9 (5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid) 関連製品

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:748743-73-9)5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid

清らかである:99%

はかる:10g

価格 ($):2675.0